molecular formula C19H30BNO3 B15340942 2-Cyclohexylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine

2-Cyclohexylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine

Cat. No.: B15340942
M. Wt: 331.3 g/mol
InChI Key: RUGQVWSNRSFVHW-UHFFFAOYSA-N
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Description

2-Cyclohexylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine is a complex organic compound that features a pyridine ring substituted with a cyclohexylmethoxy group, a methyl group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine typically involves multiple steps. One common method includes the borylation of a pyridine derivative using a palladium catalyst. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for borylation, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated compounds .

Scientific Research Applications

2-Cyclohexylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclohexylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, 2-Cyclohexylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure can confer distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C19H30BNO3

Molecular Weight

331.3 g/mol

IUPAC Name

2-(cyclohexylmethoxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C19H30BNO3/c1-14-11-16(20-23-18(2,3)19(4,5)24-20)12-21-17(14)22-13-15-9-7-6-8-10-15/h11-12,15H,6-10,13H2,1-5H3

InChI Key

RUGQVWSNRSFVHW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC3CCCCC3)C

Origin of Product

United States

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